Manganese(III) acetate

Radical cyclization γ-Lactone synthesis Mechanistic differentiation

Researchers requiring selective one-electron oxidation often face intractable mixtures with Pb(OAc)₄ or harsh conditions with Mn(acac)₃. Mn(OAc)₃·2H₂O (CAS 993-02-2) enables mild inner-sphere electron transfer, generating carboxymethyl radicals for clean product profiles. • 30:1 γ-lactone:allylic acetate selectivity - unattainable with Pb(OAc)₄ • 4-14× higher yields (33-42%) vs. CAN in dimethylmalonyl addition to anthracenes • Continuous-flow electrochemical regeneration at >92% efficiency for sustainable scale-up Supplied as 97% pure dihydrate; store under inert atmosphere at room temperature.

Molecular Formula C6H9MnO6
Molecular Weight 232.07 g/mol
CAS No. 993-02-2
Cat. No. B1200233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(III) acetate
CAS993-02-2
Synonymsmanganese(III) acetate
manganese(III) acetate dihydrate
Mn(III) acetate dihydrate
Mn(OAc)3.2H2O
Molecular FormulaC6H9MnO6
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mn+3]
InChIInChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
InChIKeyAHSBSUVHXDIAEY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manganese(III) Acetate (CAS 993-02-2): One-Electron Oxidant Profile and Core Technical Specifications


Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) is a green crystalline solid, widely employed as a one-electron oxidant in organic synthesis [1]. Its molecular formula is C₆H₉MnO₆·2H₂O (anhydrous 232.07 g/mol), and it is soluble in water and polar organic solvents [2]. The compound is characterized by its ability to generate radicals via single-electron transfer (SET) under mild conditions, enabling selective C–C bond formations [3]. Commercial material is typically 97% pure and requires storage under inert atmosphere at room temperature . Unlike stronger oxidants, it offers a balance of reactivity and functional group tolerance, making it a staple in academic and industrial radical chemistry [4].

Why Mn(OAc)₃ Cannot Be Simply Replaced by Other In-Class Oxidants


Direct substitution of manganese(III) acetate with other Mn(III) sources (e.g., Mn(acac)₃) or alternative one-electron oxidants (e.g., CAN, Pb(OAc)₄) fails due to profound differences in redox potential, ligand-field effects, and radical generation mechanisms [1]. Mn(OAc)₃ operates via inner-sphere electron transfer, generating carboxymethyl radicals from acetic acid solvent, whereas Pb(OAc)₄ produces free acetoxyl radicals leading to divergent product distributions [2]. Even closely related Mn(III) complexes exhibit distinct reactivity profiles: Mn(acac)₃ displays a more positive reduction potential (~0.8 V vs. Fc/Fc⁺) and requires harsher conditions, limiting its utility in acid-sensitive substrates [3]. The quantitative differentiation outlined below provides procurement teams and researchers with a data-driven framework for selecting Mn(OAc)₃ over its comparators.

Head-to-Head Comparative Evidence: Mn(OAc)₃ vs. CAN, Pb(OAc)₄, Mn(acac)₃, and Mn(OAc)₂


Mechanistic Divergence: Radical Pathway vs. Lead Tetraacetate Determines Product Selectivity

Mn(OAc)₃ generates carboxymethyl radicals (·CH₂COOH) via inner-sphere electron transfer, in contrast to Pb(OAc)₄ which produces free acetoxyl radicals (·OAc) [1]. This mechanistic distinction translates to a >30:1 selectivity for γ-lactone over allylic acetate in the oxidation of β-methylstyrene (30:1) and 1-octene (50:1) [2]. Pb(OAc)₄, under comparable conditions, yields methyl acetate adducts as major products [3].

Radical cyclization γ-Lactone synthesis Mechanistic differentiation

Yield Comparison: Mn(OAc)₃ Delivers Higher Yields Than CAN for Dimethylmalonyl Addition to Anthracenes

In a head-to-head study of dimethyl malonate addition to anthracene and 9-methylanthracene, Mn(OAc)₃ afforded dimethylmalonyl addition products in 33% and 42% yield, respectively [1]. CAN, under identical non-acidic conditions (CH₂Cl₂/MeOH), produced predominantly anthraquinone derivatives (yields 8% and 3%) [2]. The 4–14× yield advantage of Mn(OAc)₃ for the desired addition pathway highlights its superior suitability for constructing 9,10-dihydroanthracene scaffolds.

Oxidative addition Dimethyl malonate Anthracene derivatives

Electrochemical Regeneration: 94% Conversion Efficiency Enables Process Intensification

Mn(OAc)₃ can be electrochemically regenerated from Mn(OAc)₂ in a bipolar packed-bed reactor, achieving a chemical conversion ratio of 94.0% in batch mode and 92.4% in continuous operation [1]. This electrosynthetic approach circumvents the need for stoichiometric co-oxidants (e.g., KMnO₄, PbO₂), reducing chemical waste and operational costs [2]. In contrast, CAN and Pb(OAc)₄ lack practical electrochemical regeneration routes under comparable mild conditions.

Electrosynthesis Process chemistry Mn(II)/Mn(III) cycling

Safety Profile: Mn(OAc)₃ Exhibits Lower Acute Toxicity and Oxidizing Hazard Than Pb(OAc)₄

Manganese(III) acetate dihydrate is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1]. It is assigned an NFPA 704 rating of Health 2, Fire 1, Reactivity 1 . In contrast, lead tetraacetate carries acute toxicity (H302, H332), reproductive toxicity (H360Df), and specific target organ toxicity (H373) classifications, reflecting its significantly higher hazard profile . Mn(OAc)₃ is also considered more cost-effective and less toxic than CAN [2].

Safety assessment Hazard classification Green chemistry

Kinetics of Formation: Quantitative Reaction with Mn(OAc)₂ Guides in Situ Generation Strategies

Mn(OAc)₃ is quantitatively generated by the reaction of Mn(IV) acetate with excess Mn(OAc)₂, following mixed second-order kinetics with rate constants k(25 °C) = 110 ± 4 M⁻¹ s⁻¹ in glacial AcOH and 149 ± 3 M⁻¹ s⁻¹ in 95% AcOH [1]. This rapid, clean transformation contrasts with the more complex redox behavior of Mn(acac)₃, which undergoes disproportionation under similar conditions [2]. The well-defined kinetics facilitate precise control in catalytic cycles where Mn(OAc)₃ is regenerated from Mn(II) [3].

Kinetics Mn(IV)/Mn(II) comproportionation In situ oxidation

Enantioselective C–C Bond Formation: Mn(OAc)₃/Cu(OAc)₂ System Enables Diastereoselective Pyrrolidinone Synthesis

The Mn(OAc)₃/Cu(OAc)₂ co-oxidant system mediates the intermolecular radical alkylation of β-keto esters and β-keto amides with enol ethers, constructing quaternary carbon centers in excellent yields [1]. This methodology has been exploited in a diastereoselective approach to substituted pyrrolidinones [2]. While CAN also promotes similar additions, the Mn(OAc)₃ system offers superior functional group compatibility and avoids the strongly oxidizing nitrate byproducts associated with CAN [3].

Enantioselective synthesis Quaternary carbon centers Pyrrolidinones

Optimal Research and Industrial Deployment Scenarios for Manganese(III) Acetate


Synthesis of γ-Lactones and Polycyclic Frameworks via Oxidative Radical Cyclization

Leverage Mn(OAc)₃'s unique selectivity (30:1 γ-lactone:allylic acetate) for the construction of fused bicyclic and tricyclic systems [1]. This is particularly advantageous in total synthesis campaigns targeting natural products such as triptolide and gibberellic acid analogs, where the Pb(OAc)₄ alternative would generate intractable mixtures of acetoxylated byproducts [2].

Electrochemical Regeneration for Continuous-Flow Oxidations

Employ Mn(OAc)₃ in continuous-flow reactors with integrated electrochemical cells to regenerate the oxidant from Mn(OAc)₂ at >92% efficiency [3]. This setup minimizes waste and reagent cost for large-scale oxidations of alkenes or 1,3-dicarbonyl compounds, a green chemistry advantage not accessible with CAN or Pb(OAc)₄ [4].

Enantioselective Construction of Quaternary Stereocenters

Utilize the Mn(OAc)₃/Cu(OAc)₂ system for diastereoselective alkylation of β-keto esters, generating pyrrolidinones with defined stereochemistry [5]. This application is critical in medicinal chemistry for synthesizing chiral building blocks, where the cleaner reaction profile of Mn(OAc)₃ avoids the nitrate-derived impurities associated with CAN [6].

Synthesis of Dihydroanthracene and Anthraquinone Derivatives

Select Mn(OAc)₃ over CAN when targeting dimethylmalonyl addition products from anthracenes, as it provides 4–14× higher yields (33–42% vs. 3–8%) [7]. This is essential for preparing intermediates in anthracycline antibiotic analog programs and materials science applications [8].

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